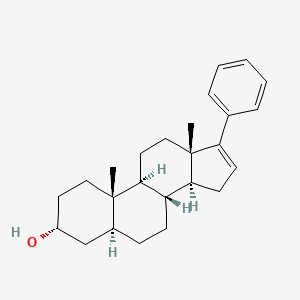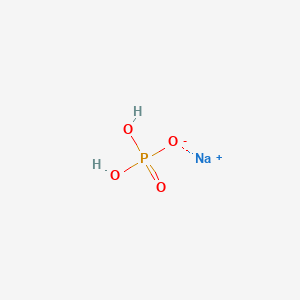
Monosodium phosphate
描述
磷酸氢二钠,也称为一钠磷酸盐或磷酸二氢钠,是一种无机化合物,化学式为NaH₂PO₄。它是磷酸的钠盐,由钠离子 (Na⁺) 和磷酸二氢根离子 (H₂PO₄⁻) 组成。 这种化合物因其缓冲能力和在水中的溶解度而被广泛应用于各种工业和科学领域 .
准备方法
合成路线和反应条件: 磷酸氢二钠通常通过用氢氧化钠 (NaOH) 或碳酸钠 (Na₂CO₃) 部分中和磷酸 (H₃PO₄) 来制备。该反应可以表示如下: [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ]
工业生产方法: 在工业环境中,磷酸氢二钠是通过在受控条件下使磷酸与钠源发生反应而制备的。所得溶液随后被蒸发以获得化合物的固体形式。 该化合物可以以无水形式存在,也可以以一水合物 (NaH₂PO₄·H₂O) 和二水合物 (NaH₂PO₄·2H₂O) 形式存在 .
反应类型:
热分解: 当加热到 169°C 以上时,磷酸氢二钠会分解形成焦磷酸二钠 (Na₂H₂P₂O₇) 和水: [ 2 \text{NaH₂PO₄} \rightarrow \text{Na₂H₂P₂O₇} + \text{H₂O} ]
进一步加热: 在 550°C 时,它会进一步分解形成三偏磷酸三钠 (Na₃P₃O₉) 和水: [ 3 \text{NaH₂PO₄} \rightarrow \text{Na₃P₃O₉} + 3 \text{H₂O} ]
常用试剂和条件:
主要产物:
- 焦磷酸二钠 (Na₂H₂P₂O₇)
- 三偏磷酸三钠 (Na₃P₃O₉)
科学研究应用
磷酸氢二钠在科学研究中有着广泛的应用:
- 化学: 它用作各种化学反应和溶液中的缓冲剂。
- 生物学: 它通常用于分子生物学和生物化学中制备缓冲溶液。
- 医学: 磷酸氢二钠用作盐水泻药,以增加小肠中的液体,帮助排便 .
- 工业: 它在食品加工中用作增稠剂和乳化剂,以及在水处理过程中 .
作用机制
磷酸氢二钠通过增加肠腔中存在的溶质量来起作用,从而形成一个渗透梯度,将水吸入腔内。 这种水含量的增加会使粪便软化并促进排便 . 在分子生物学中,它充当缓冲剂以维持溶液的 pH 值,确保酶反应和其他生化过程的最佳条件 .
类似化合物:
- 磷酸氢二钾 (KH₂PO₄)
- 磷酸二氢铵 (NH₄H₂PO₄)
- 磷酸氢二钠 (Na₂HPO₄)
- 磷酸三钠 (Na₃PO₄)
比较:
- 磷酸氢二钾: 与磷酸氢二钠相似,但含有钾而不是钠。它也用作缓冲剂和肥料。
- 磷酸二氢铵: 含有铵而不是钠,主要用作肥料。
- 磷酸氢二钠: 含有两个钠离子和一个磷酸氢根离子。它用于食品加工和作为缓冲剂。
- 磷酸三钠: 含有三个钠离子和一个磷酸根离子。它用作清洁剂和水处理剂。
相似化合物的比较
- Monopotassium Phosphate (KH₂PO₄)
- Monoammonium Phosphate (NH₄H₂PO₄)
- Disodium Phosphate (Na₂HPO₄)
- Trisodium Phosphate (Na₃PO₄)
Comparison:
- Monopotassium Phosphate: Similar to sodium phosphate, monobasic, but contains potassium instead of sodium. It is also used as a buffering agent and fertilizer.
- Monoammonium Phosphate: Contains ammonium instead of sodium and is primarily used as a fertilizer.
- Disodium Phosphate: Contains two sodium ions and one hydrogen phosphate ion. It is used in food processing and as a buffering agent.
- Trisodium Phosphate: Contains three sodium ions and one phosphate ion. It is used as a cleaning agent and in water treatment.
Sodium phosphate, monobasic, is unique due to its specific buffering capacity and solubility properties, making it suitable for a wide range of applications in various fields .
属性
CAS 编号 |
7558-80-7 |
|---|---|
分子式 |
H3NaO4P |
分子量 |
120.985 g/mol |
IUPAC 名称 |
sodium;dihydrogen phosphate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI 键 |
NFIYTPYOYDDLGO-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)[O-].[Na+] |
规范 SMILES |
OP(=O)(O)O.[Na] |
颜色/形态 |
Colorless, monoclinic crystals White crystalline powde |
密度 |
2360 kg/cu m Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ |
熔点 |
Decomposes at 75 200 °C (decomposes) |
Key on ui other cas no. |
7632-05-5 7558-80-7 89140-32-9 |
物理描述 |
Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; NKRA; Pellets or Large Crystals A white odourless, slightly deliquescent powder, crystals or granules Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] |
Pictograms |
Irritant |
相关CAS编号 |
65185-91-3 |
溶解度 |
Freely soluble in water. Insoluble in ethanol or ether White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/ In water, 85 g/100 mL |
同义词 |
dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of monosodium phosphate?
A1: this compound has the molecular formula NaH2PO4 and a molecular weight of 119.98 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize techniques like FTIR spectroscopy and X-ray diffraction to identify and characterize this compound and its derivatives. [, ]
Q3: How does this compound impact the stability of food products?
A3: this compound enhances the stability of fermented milk products, particularly those made with Lactobacillus bulgaricus and Streptococcus thermophilus, by reducing the decrease in viable bacterial counts during storage. [] It can also prevent green-gray discoloration in cooked liquid whole eggs when added at specific concentrations. []
Q4: Can this compound be used in water softening applications?
A4: Yes, this compound effectively precipitates calcium and magnesium ions, contributing to water softening. The specific precipitates formed depend on the pH of the solution. [, ]
Q5: Does this compound exhibit catalytic activity?
A5: Research shows that this compound can catalyze the synthesis of methyl-2-furoate from furoic acid and methanol, offering a cost-effective and environmentally friendly approach. []
Q6: What is the role of this compound in animal feed?
A6: this compound is a common source of phosphorus in animal feed, often used to adjust phosphorus levels in various animal diets. [, , , , ]
Q7: Can this compound be used to treat hypophosphatemia in dairy cattle?
A7: Research suggests that oral administration of this compound is an effective treatment for hypophosphatemia in lactating dairy cattle. [] Intraruminal administration of this compound also effectively increased plasma phosphorus concentrations. []
Q8: How does the bioavailability of phosphorus in plant-based feed ingredients compare to this compound?
A8: Studies in broiler chickens indicated that the bioavailability of phosphorus in pea cultivars, while variable depending on the measurement used, was lower than that of this compound. [] Similar results were observed for phosphorus in meat and bone meal. []
Q9: Can phytase improve the utilization of phosphorus from plant-based feed ingredients?
A9: Yes, the addition of microbial phytase to pig diets containing corn, soybean meal, or a combination of the two, significantly improved the bioavailability of phosphorus from these ingredients. [, ] Similar results were observed in broiler chickens fed corn-soybean meal diets supplemented with phytase. []
Q10: Does corn expressing a phytase gene have similar effects as supplementing phytase directly to the diet?
A10: Pigs fed corn expressing an Escherichia coli-derived phytase gene showed improved growth performance and phosphorus utilization comparable to those fed a diet supplemented with a commercially available phytase. []
Q11: What is the impact of dietary calcium concentration on the digestibility of phosphorus?
A11: Research shows that increasing dietary calcium concentration, supplied by calcium carbonate, can decrease the apparent total tract digestibility of phosphorus in pigs. [] This effect may be attributed to the formation of insoluble calcium phosphates in the digestive tract, reducing phosphorus absorption.
Q12: Does this compound play a role in bone health?
A12: Studies on human and ovine bone marrow stromal cells indicated that this compound, when used in cell culture media, enhanced the deposition of calcified matrix, a key indicator of osteogenic differentiation. []
Q13: Are there any potential applications of this compound in drug development?
A13: Research has explored the use of this compound as a component in drug formulations. For instance, a this compound salt of the antitumor compound CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one] showed promising results in preclinical studies due to its improved hydrophilicity and antitumor activity. []
Q14: Can this compound be used in water defluoridation?
A14: Yes, combining this compound with slaked lime (calcium hydroxide) effectively removes fluoride from water. This method holds promise as a sustainable on-site defluoridation treatment, particularly in areas lacking centralized water treatment. []
Q15: Are there any environmental concerns related to this compound?
A15: Excessive phosphorus runoff from agricultural fields, including that from this compound used in fertilizers, can contribute to eutrophication of water bodies. Therefore, responsible management practices are essential to minimize the environmental impact. []
Q16: How is this compound analyzed and quantified?
A16: Researchers employ various analytical techniques for this compound analysis, including chemical analyses, titration methods, and chromatography. [, ]
Q17: How is the quality of this compound ensured during production?
A17: Stringent quality control measures are implemented throughout the production process, ensuring the purity, consistency, and efficacy of this compound. These measures include monitoring raw materials, controlling reaction conditions, and conducting rigorous product testing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


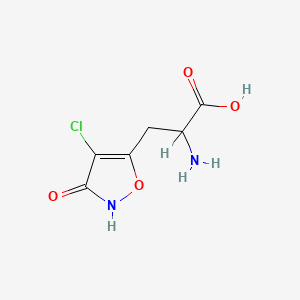
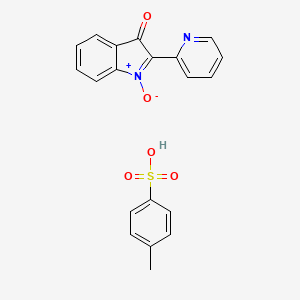
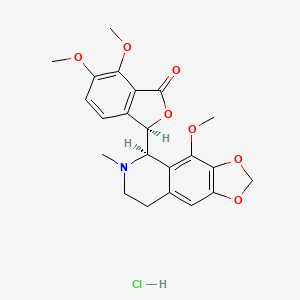
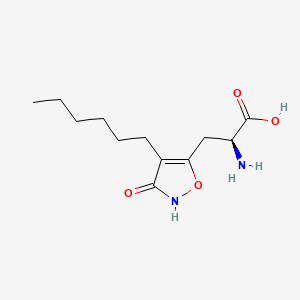
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)
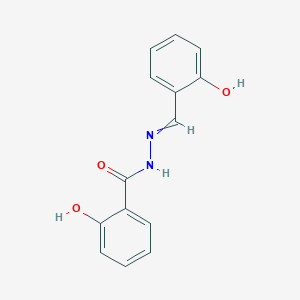
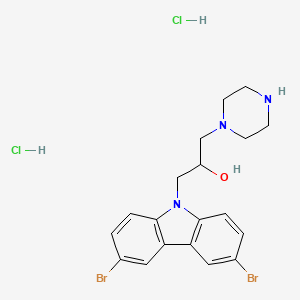
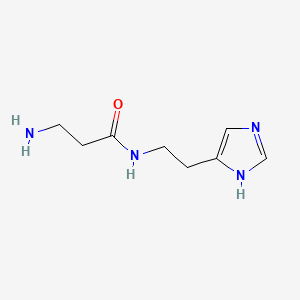
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)
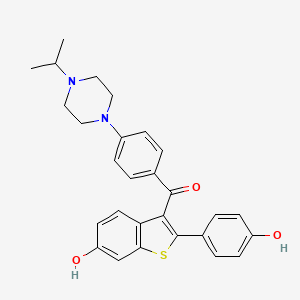
![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)
